molecular formula C15H15FN2O3S B12608198 N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide CAS No. 915797-72-7

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B12608198
CAS No.: 915797-72-7
M. Wt: 322.4 g/mol
InChI Key: JSNQCDNYYNDPEY-UHFFFAOYSA-N
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Description

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a molecular scaffold that combines acetamide and sulfonamide moieties. This class of compounds is recognized for its diverse biological activities and is a valuable template for developing novel therapeutic agents . Compounds containing acetamide-sulfonamide scaffolds have demonstrated significant potential in pharmacological research, including serving as potent enzyme inhibitors. Structural analogs have been investigated as urease inhibitors , with mechanisms involving competitive binding to the enzyme's active site, which is relevant for treating pathological conditions linked to Helicobacter pylori infections . Furthermore, related benzenesulfonamide derivatives are extensively studied as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX/XII) , which are overexpressed in hypoxic tumors and represent promising targets for anticancer therapy . The presence of both sulfonamide and acetamide functional groups in a single molecule enhances its versatility as a building block for drug discovery. Researchers can utilize this compound to explore structure-activity relationships (SAR), conduct molecular docking studies, and synthesize new derivatives for various biological screens . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

915797-72-7

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)18-14-3-2-4-15(9-14)22(20,21)17-10-12-5-7-13(16)8-6-12/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

JSNQCDNYYNDPEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Conventional Synthesis

A common approach for synthesizing sulfamoyl compounds involves the following steps:

  • Reagents : The reaction typically uses 4-fluorobenzenesulfonyl chloride and 3-aminophenylacetamide as key starting materials.

  • Reaction Conditions : The reaction is generally conducted in an organic solvent such as pyridine or dimethylformamide (DMF) at elevated temperatures (around 80 °C) to facilitate the formation of the sulfonamide bond.

  • Procedure :

    • Dissolve 4-fluorobenzenesulfonyl chloride in pyridine.
    • Add 3-aminophenylacetamide slowly to the solution.
    • Stir the mixture at 80 °C for several hours.
    • After completion, cool the mixture and precipitate the product by adding water or an aqueous acid.
  • Purification : The crude product can be purified using recrystallization from ethanol or through column chromatography using silica gel with an appropriate solvent system (e.g., dichloromethane/ethyl acetate).

One-Pot Synthesis via S-N Coupling Reaction

This method utilizes a one-pot reaction that combines multiple steps into a single reaction vessel, enhancing efficiency:

  • Reagents : Sodium arylsulfinate, aniline derivatives, and oxidizing agents like potassium persulfate are used.

  • Reaction Conditions : The reaction typically occurs in a green solvent such as sulfolane at moderate temperatures (60 °C) for an extended period (12 hours).

  • Procedure :

    • Mix sodium arylsulfinate, aniline, and potassium persulfate in sulfolane.
    • Heat the mixture while stirring for the designated time.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Purification : Similar to conventional methods, purification is achieved through extraction and chromatographic techniques.

Electrochemical Synthesis

An innovative method involving electrochemical techniques has also been explored:

  • Reagents : The same starting materials as above can be utilized, but with an electrochemical setup.

  • Reaction Conditions : This method may require specific electrochemical cells and controlled current conditions to facilitate the formation of desired products without traditional reagents.

  • Procedure :

    • Set up an electrochemical cell with appropriate electrodes.
    • Dissolve starting materials in an electrolyte solution.
    • Apply current to promote the desired reactions.
  • Purification : Post-reaction, products are typically isolated using standard extraction and purification methods.

Method Advantages Disadvantages
Conventional Synthesis Straightforward; well-established Longer reaction times; multiple steps
One-Pot Synthesis Time-efficient; fewer handling steps Requires optimization of conditions
Electrochemical Synthesis Potentially greener; innovative Equipment-intensive; may require specialized knowledge

The preparation of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide can be accomplished through various synthetic methodologies, each with its own set of advantages and challenges. Conventional methods remain popular due to their simplicity, while one-pot reactions offer efficiency, and electrochemical approaches present innovative alternatives for sustainable chemistry practices. Future research may focus on optimizing these methods further to enhance yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of analogous compounds:

Compound Name Key Substituents Biological Activity/Properties Synthesis Method
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide 4-Fluorobenzyl, acetamide Potential antimicrobial/anti-cancer activity Coupling of 4-fluorobenzylamine with sulfonyl chloride intermediates
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-Methylphenyl Anticancer, anti-inflammatory Reaction of m-toluidine with 4-acetamidobenzenesulfonyl chloride
N-(4-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide 4-Methoxybenzyl Enhanced solubility (electron-donating group) Similar sulfonylation with 4-methoxybenzylamine
2-Cyano-N-(3-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide derivatives Thiazole ring, cyano group Insecticidal (targets Spodoptera frugiperda) Cyclization and substitution reactions
Pyrazole-sulfonamide derivatives Pyrazole ring, dual-tail strategy Apoptosis induction in colon cancer cells Condensation with hydrazine derivatives
N-(3-(N-(3,5-Dimethoxyphenyl)pyrazin-2-yl)sulfamoylphenyl)acetamide Pyrazine, dimethoxyphenyl Hedgehog pathway inhibition Multi-step coupling with dimethoxyaniline

Computational and Docking Studies

While direct docking data for the target compound is unavailable, methods like Glide () and AutoDock Vina () suggest that fluorine’s electronegativity could improve binding scores in hydrophobic pockets. Pyrazole derivatives () show enhanced affinity due to dual-tail motifs, a strategy applicable to future modifications of the target compound .

Biological Activity

N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and enzyme inhibition properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

IUPAC Name: N-[4-[[(1R,9S)-11-[(4-Fluorophenyl)methyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]sulfamoyl]phenyl]acetamide
Molecular Formula: C26H27FN4O4S
CAS Number: [Not provided in the sources]

The compound features a sulfamoyl group attached to a phenyl ring, which is common in many pharmaceutical agents known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various sulfonamide derivatives found that modifications to the phenyl ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of the fluorophenyl moiety contributes positively to its antimicrobial potency .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on human monoamine oxidase B (hMAO-B). In vitro studies demonstrated that certain derivatives of this compound exhibit potent inhibition, with IC50 values indicating strong activity against the enzyme. For instance, derivatives similar to this compound showed IC50 values in the nanomolar range, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

Case Studies

  • Inhibition of hMAO-B:
    • Study Design: Various benzylamine-sulfonamide derivatives were synthesized and tested for hMAO-B inhibition.
    • Findings: Compounds derived from this compound demonstrated non-competitive inhibition with low cytotoxicity, indicating their potential as safe therapeutic agents .
  • Antibacterial Efficacy:
    • Study Design: A comparative analysis of sulfonamide derivatives against common bacterial strains.
    • Results: The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting a promising alternative in antibiotic therapy .

Research Findings Summary Table

Activity TypeAssay MethodKey FindingsReference
AntimicrobialMIC against bacteriaEffective against Gram-positive and Gram-negative bacteria; low MIC values observed
Enzyme InhibitionIC50 measurementPotent inhibition of hMAO-B with IC50 in nanomolar range; non-toxic derivatives identified

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